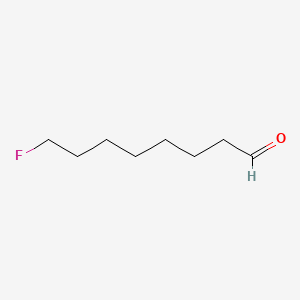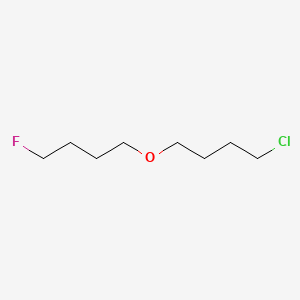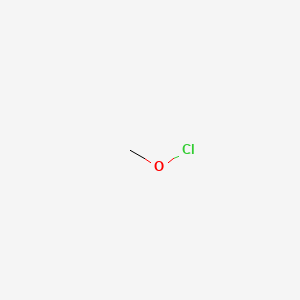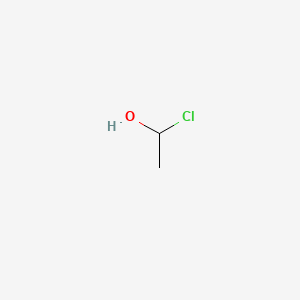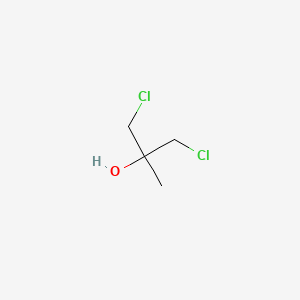
1,3-Dichloro-2-methyl-2-propanol
Overview
Description
1,3-Dichloro-2-methyl-2-propanol is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated alcohol, characterized by the presence of two chlorine atoms and a hydroxyl group attached to a propane backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
1,3-Dichloro-2-methyl-2-propanol can be synthesized through several methods. One common synthetic route involves the chlorination of 2-methyl-2-propanol (tert-butyl alcohol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial production methods often involve the use of large-scale reactors where 2-methyl-2-propanol is continuously fed into the system along with chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
1,3-Dichloro-2-methyl-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methyl-2-propanediol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-methyl-2-propanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include aqueous or alcoholic solutions, elevated temperatures, and the presence of catalysts or specific pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dichloro-2-methyl-2-propanol is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds and intermediates.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: Research on its potential use as a pharmaceutical intermediate for the synthesis of drugs and other bioactive molecules.
Industry: It is employed in the production of polymers, resins, and other materials where chlorinated intermediates are required.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-methyl-2-propanol exerts its effects involves its reactivity with various biological molecules. The compound can interact with proteins and enzymes, leading to the modification of their structure and function. For example, it can inhibit the activity of certain enzymes by reacting with their active sites, thereby affecting metabolic pathways.
Studies have shown that this compound can disrupt cellular processes by interfering with the normal function of proteins and enzymes. This disruption can lead to various biological effects, including changes in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1,3-Dichloro-2-methyl-2-propanol can be compared with other similar compounds such as:
1,3-Dichloro-2-propanol: Both compounds have similar structures, but this compound has an additional methyl group, which affects its reactivity and applications.
2,3-Dichloro-1-propanol: This compound has chlorine atoms on different carbon atoms, leading to different chemical properties and reactivity.
1,3-Dichloro-2-butanol: The presence of an additional carbon atom in the backbone changes the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other chlorinated alcohols.
Properties
IUPAC Name |
1,3-dichloro-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWBXUQTDSMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445278 | |
| Record name | 1,3-Dichloro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-32-0 | |
| Record name | 1,3-Dichloro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


